molecular formula C23H26FNO5 B14040284 (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid

(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14040284
M. Wt: 415.5 g/mol
InChI Key: JVBFPONHOVAZKP-UXHICEINSA-N
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Description

(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a 2-fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Fluorobenzyl Ether Moiety: This step involves the reaction of the pyrrolidine derivative with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-fluorobenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
  • (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid

Uniqueness

The presence of the 2-fluorobenzyl ether moiety in (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid distinguishes it from other similar compounds. This functional group can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26FNO5

Molecular Weight

415.5 g/mol

IUPAC Name

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H26FNO5/c1-23(2,3)30-22(28)25-19(12-13-20(25)21(26)27)15-8-10-17(11-9-15)29-14-16-6-4-5-7-18(16)24/h4-11,19-20H,12-14H2,1-3H3,(H,26,27)/t19-,20+/m1/s1

InChI Key

JVBFPONHOVAZKP-UXHICEINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3F

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3F

Origin of Product

United States

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